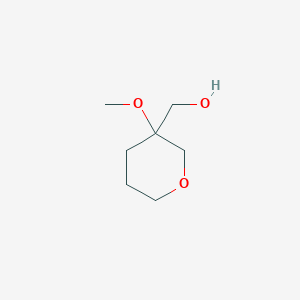

(3-Methoxyoxan-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Methoxyoxan-3-yl)methanol” is a chemical compound with the CAS Number: 2137472-50-3 . It has a molecular weight of 146.19 and is typically in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxytetrahydro-2H-pyran-3-yl)methanol . The Inchi Code for this compound is 1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用

Asymmetric Synthesis of α-Hydroxy Esters

(3-Methoxyoxan-3-yl)methanol has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process utilizes bidentate chelation-controlled alkylation of glycolate enolate to achieve the synthesis, offering a method for producing enantiomerically enriched compounds (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Surface Site Probing via Methanol Adsorption and Desorption

Methanol serves as a "smart" molecule for probing the surface sites of metal oxide catalysts, such as ceria nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on various ceria nanoshapes, which is crucial for catalyst design and optimization in various chemical reactions (Zili Wu, M. Li, D. Mullins, S. Overbury, 2012).

Methanol Decomposition and Oxidation

The decomposition and oxidation of methanol on metal surfaces, such as copper and silver, have been extensively studied to understand the mechanisms involved in methanol to formaldehyde conversion. These studies provide insights into the adsorption behavior, intermediate species formation, and the kinetics of these surface reactions, which are fundamental in industrial processes like the production of formaldehyde (I. Wachs, R. Madix, 1978).

Photochemical Production of Methanol

Research on the photochemical production of methanol from peroxy radical self and cross reactions reveals the significant role of non-methane volatile organic compounds (NMVOCs) in producing both peroxy radicals and methanol. This highlights the complexity of methanol's global budget and its interactions within the atmosphere, underscoring the importance of methanol as a component in atmospheric chemistry (M. A. Khan, M. Cooke, S. Utembe, et al., 2014).

Methanol-to-Olefin Process

Studies on the methanol-to-olefin (MTO) process on acidic zeolites have shown that methoxy groups on the surface play a crucial role in initiating the reaction. This research provides evidence for the methylation of aromatics and alkanes by surface methoxy groups, which is vital for understanding the early steps of the MTO process and the formation of the reactive hydrocarbon pool (Wei Wang, A. Buchholz, M. Seiler, M. Hunger, 2003).

Safety and Hazards

特性

IUPAC Name |

(3-methoxyoxan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQJUPOHWXQZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCOC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)

![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)

![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2536286.png)